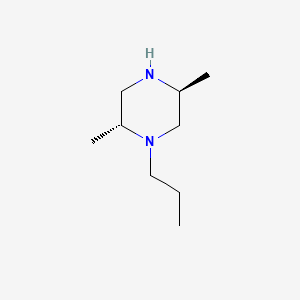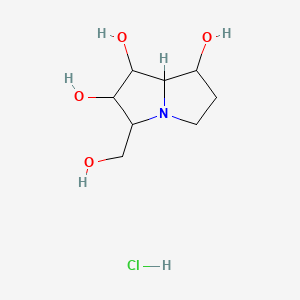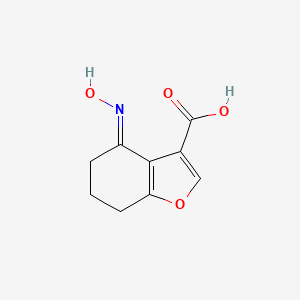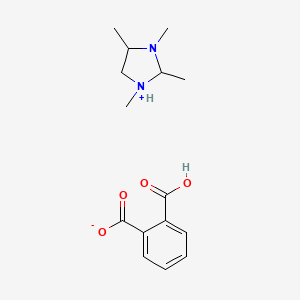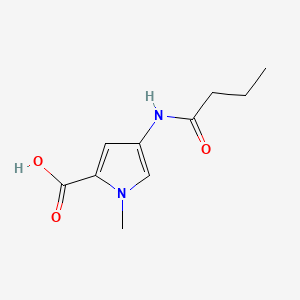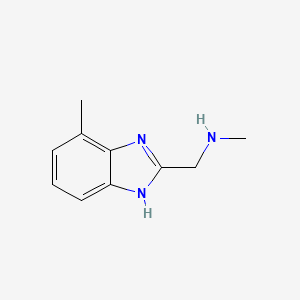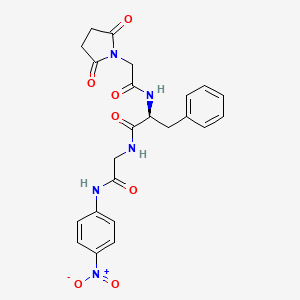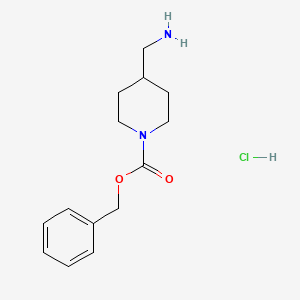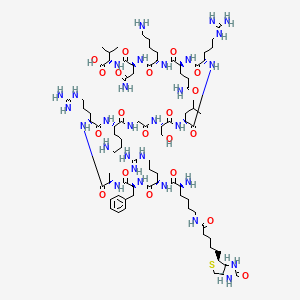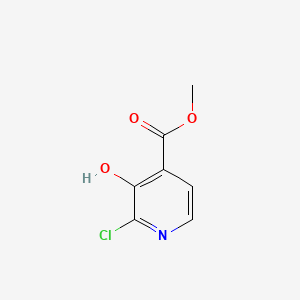
Trichloro(2-dodecylhexadecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(2-dodecylhexadecyl)silane is a versatile organosilicon compound known for its significant applications in surface modification and catalysis. This compound is characterized by its long alkyl chain and trichlorosilane functional group, making it highly reactive and useful in various scientific and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(2-dodecylhexadecyl)silane typically involves the reaction of 2-dodecylhexadecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process generally requires a catalyst, such as a Lewis acid, to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(2-dodecylhexadecyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization: It can polymerize to form siloxane polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Polymerization: Catalysts like acids or bases.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.
Polymerization: Siloxane polymers.
Applications De Recherche Scientifique
Trichloro(2-dodecylhexadecyl)silane is widely used in scientific research due to its ability to modify surfaces and act as a catalyst. Some of its applications include:
Surface Modification: Used to create hydrophobic or hydrophilic surfaces on various materials.
Catalysis: Acts as a catalyst in organic synthesis reactions.
Biology and Medicine: Utilized in the development of biomaterials and drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Trichloro(2-dodecylhexadecyl)silane involves the reactivity of its trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and participate in polymerization processes. The long alkyl chain provides hydrophobic properties, making it useful in creating water-repellent surfaces .
Comparaison Avec Des Composés Similaires
Trichlorosilane: A simpler compound with similar reactivity but lacks the long alkyl chain.
Dichlorosilane: Similar in reactivity but has two chlorine atoms instead of three.
Chlorodimethylsilane: Contains a dimethyl group instead of the long alkyl chain.
Uniqueness: Trichloro(2-dodecylhexadecyl)silane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it particularly useful in surface modification applications. Its ability to form stable siloxane bonds also sets it apart from simpler silanes .
Propriétés
IUPAC Name |
trichloro(2-dodecylhexadecyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMUSUAPQLNQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696701 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-99-4 |
Source


|
| Record name | Trichloro(2-dodecylhexadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
